molecular formula C16H23NO3 B1437392 tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate CAS No. 1217636-74-2

tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

Cat. No. B1437392
M. Wt: 277.36 g/mol
InChI Key: QBDJHEUSBYIOGK-KBPBESRZSA-N
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Description

“tert-Butyl ((S)-1-(®-oxiran-2-yl)-3-phenylpropyl)carbamate” is a type of tert-butyl ester. Tert-butyl esters find large applications in synthetic organic chemistry . They are used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butyl group in the molecule is equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . This group is highly reactive and finds large applications in synthetic organic chemistry .


Chemical Reactions Analysis

The tert-butyl group in the molecule shows a unique reactivity pattern. It is used in various chemical transformations, including its relevance in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The tert-butyl group in the molecule is highly dipolar and is a strong hydrogen bond acid and base . This group is highlighted by summarising characteristic applications .

Scientific Research Applications

Environmental Occurrence and Degradation

Synthetic phenolic antioxidants, which share structural similarities with tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate, have been widely studied for their environmental occurrence, fate, and toxicity. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some may cause hepatic toxicity, endocrine disrupting effects, or even carcinogenicity. Future research directions include investigating the environmental behaviors of novel compounds, toxicity effects of co-exposure, and developing compounds with lower toxicity and migration ability (Liu & Mabury, 2020).

Decomposition and Conversion

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been reviewed, showing the feasibility of applying radio frequency plasma for decomposing and converting MTBE into less harmful substances. This suggests potential applications for the degradation of similar compounds (Hsieh et al., 2011).

Biodegradation and Fate in Environment

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater summarizes the ability of microorganisms to degrade ETBE aerobically as a carbon and energy source, or via cometabolism using alkanes as growth substrates. This highlights the potential microbial pathways for the degradation of similar ethers in environmental settings (Thornton et al., 2020).

Purification Applications

The application of polymer membranes for the purification of fuel oxygenated additives, focusing on the separation of methanol/MTBE mixture via pervaporation, demonstrates the use of various polymer membranes in separating and purifying chemical mixtures. This area of research is crucial for developing efficient methods to isolate and purify specific compounds from complex mixtures (Pulyalina et al., 2020).

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. It has potential applications in biocatalytic processes . The direct and sustainable synthesis method developed using flow microreactor systems is more efficient, versatile, and sustainable, indicating a promising future direction .

properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDJHEUSBYIOGK-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654730
Record name 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

CAS RN

1217636-74-2
Record name 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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